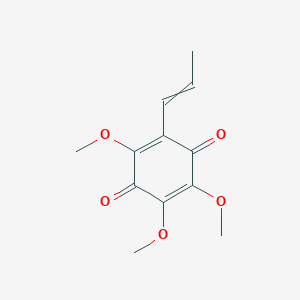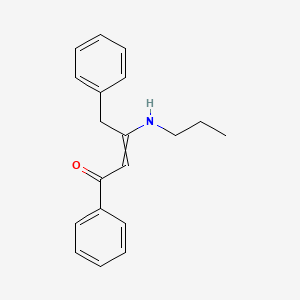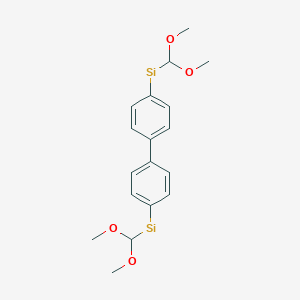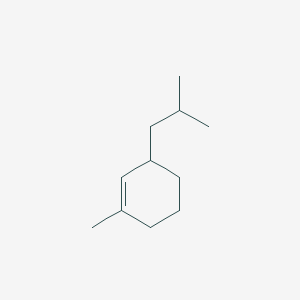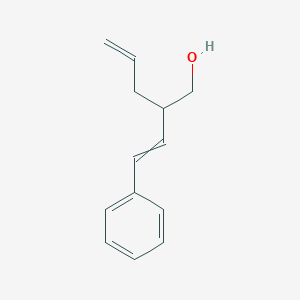![molecular formula C16H22O5 B14237552 4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid CAS No. 208941-37-1](/img/structure/B14237552.png)
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid is an organic compound with the molecular formula C16H22O5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-tert-butoxy-5-oxopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl 5-hydroxy-5-oxopentanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid: Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring or the alkyl chain.
This compound: Compounds with similar functional groups, such as esters or ketones, can also be considered similar.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
208941-37-1 |
|---|---|
分子式 |
C16H22O5 |
分子量 |
294.34 g/mol |
IUPAC名 |
4-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentoxy]benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-16(2,3)21-14(17)6-4-5-11-20-13-9-7-12(8-10-13)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
InChIキー |
QBFJDMWVTKLSML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCOC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


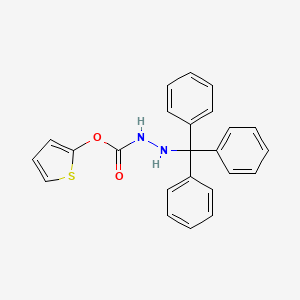
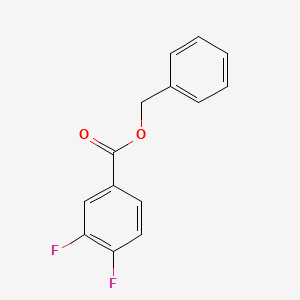
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
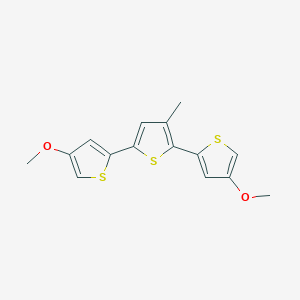
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
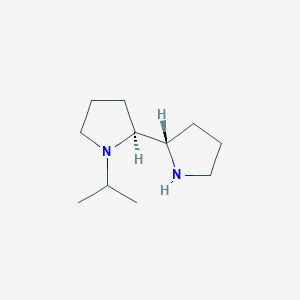
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
